N-Isobutyryl-2', 3'-acetyl-guanosine

Description

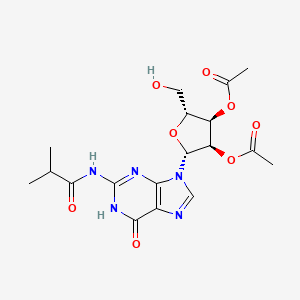

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate (CAS 163586-86-5) is a chemically modified guanosine derivative. Its molecular formula is C₁₈H₂₃N₅O₈, with a molecular weight of 437.41 g/mol . This compound features two key modifications:

- N-Isobutyryl substitution at the N² position of the guanine base.

- Acetylation of the 2' and 3' hydroxyl groups on the ribose sugar.

Properties

Molecular Formula |

C18H23N5O8 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |

InChI |

InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1 |

InChI Key |

HWVKXBNLKJAPSV-CNEMSGBDSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves the acylation of guanosine with 2-methyl-1-oxopropyl groups at the 9 and 17 positions, followed by acetylation at the 2’ and 3’ hydroxyl groups. The reaction typically requires the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 95%, and the product is stored in tight containers at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Helps in studying the structure and function of nucleic acids.

Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism and replication .

Comparison with Similar Compounds

Key Physical and Chemical Properties :

| Property | Value |

|---|---|

| Appearance | Solid |

| Assay | ≥98.0% |

| Density (predicted) | 1.62 ± 0.1 g/cm³ |

| pKa (predicted) | 8.68 ± 0.20 |

| Solubility | Likely lipophilic due to acyl groups |

This compound is primarily used in research and development , particularly in nucleotide chemistry and drug discovery, where acyl-protected nucleosides are employed to enhance stability or modulate bioavailability .

Comparison with Structurally Similar Compounds

To contextualize its properties, Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate is compared below with three analogous guanosine derivatives:

Guanosine (Unmodified)

| Parameter | Guanosine | Target Compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₈H₂₃N₅O₈ |

| Molecular Weight | 283.24 g/mol | 437.41 g/mol |

| Functional Groups | Free NH₂, 2'/3'-OH | N-Isobutyryl, 2'/3'-OAc |

| Solubility | Hydrophilic | Increased lipophilicity |

| Stability | Prone to hydrolysis | Enhanced stability (acetyl protection) |

Key Difference : The acetylation and isobutyryl substitution in the target compound improve its lipophilicity and resistance to enzymatic degradation , making it more suitable for applications requiring prolonged half-life in biological systems .

N²-Acetyl Guanosine

| Parameter | N²-Acetyl Guanosine | Target Compound |

|---|---|---|

| Substituents | N²-Acetyl | N²-Isobutyryl, 2'/3'-OAc |

| Molecular Weight | ~325 g/mol | 437.41 g/mol |

| pKa | ~8.5 (similar to target) | 8.68 ± 0.20 |

| Applications | RNA synthesis studies | Broader R&D (e.g., antiviral probes) |

The additional 2',3'-diacetate further distinguishes its solubility profile .

2',3'-O-Isopropylidene Guanosine

| Parameter | 2',3'-O-Isopropylidene Guanosine | Target Compound |

|---|---|---|

| Protecting Group | Isopropylidene | Acetyl |

| Hydrolysis Stability | Stable in acidic conditions | Labile in basic conditions |

| Synthetic Utility | Common in oligonucleotide synthesis | Less common, specialized uses |

Key Difference : The acetyl groups in the target compound are more easily removed under mild basic conditions compared to isopropylidene, offering flexibility in deprotection strategies .

Research and Application Insights

- Synthetic Utility : The compound’s acyl protections are advantageous in solid-phase synthesis of modified oligonucleotides, where temporary blocking of reactive hydroxyl groups is critical .

- Biological Relevance : Its lipophilicity may enhance cell membrane permeability , a desirable trait in prodrug design or nucleotide analog development .

Notes

Biological Activity

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate (CAS No. 163586-86-5) is a modified nucleoside with potential biological activity that has garnered interest in various fields of biomedical research. This compound, also known by several synonyms including N-Isobutyryl-2',3'-Acetyl-Guanosine, exhibits unique chemical properties and biological functions that can be leveraged in therapeutic applications.

- Molecular Formula : C18H23N5O8

- Molecular Weight : 437.41 g/mol

- Appearance : Solid

- Assay Purity : ≥98.0% .

The structure of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate includes a guanosine backbone modified with an isobutyryl group and two acetyl groups, which may influence its biological interactions and efficacy.

Guanosine derivatives have been implicated in several biological processes including cell signaling, gene expression regulation, and modulation of immune responses. The specific modifications present in Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate may enhance its affinity for certain receptors or enzymes involved in these pathways.

Pharmacological Effects

Research indicates that guanosine derivatives can exhibit various pharmacological effects:

- Antiviral Activity : Some studies suggest that modified guanosine compounds can inhibit viral replication by interfering with nucleic acid synthesis.

- Neuroprotective Effects : Guanosine has been shown to exert neuroprotective effects in models of neurodegenerative diseases.

- Immunomodulation : The compound may influence immune cell function and cytokine production, suggesting a role in inflammatory responses.

Study 1: Antiviral Properties

A study examining the antiviral potential of guanosine derivatives demonstrated that Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate effectively inhibited the replication of certain viruses in vitro. The mechanism was attributed to the disruption of viral RNA synthesis pathways.

Study 2: Neuroprotection

In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function. This suggests that Guanosine-9-17N may have therapeutic potential for neurodegenerative conditions.

Study 3: Immunomodulatory Effects

Research on the immunomodulatory effects revealed that Guanosine-9-17N could enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate, and how do protecting groups influence its stability during synthesis?

The compound is synthesized via nucleoside modification, where the 2',3'-hydroxyl groups are acetylated to prevent undesired side reactions, and the N9 position is functionalized with a 2-methyl-1-oxopropyl group. Protecting groups like acetates are critical for blocking reactive sites during oligonucleotide synthesis or enzymatic assays. For example, the 2',3'-diacetate groups enhance stability by reducing hydrolysis, while the N-(2-methyl-1-oxopropyl) substituent may improve solubility in organic solvents. Synthetic protocols often involve phosphoramidite chemistry (as seen in analogues) for solid-phase oligonucleotide assembly .

Q. How do the 2',3'-diacetate modifications impact the compound’s stability and solubility in experimental conditions?

The 2',3'-diacetate groups replace hydroxyls, reducing hydrogen bonding and increasing lipophilicity. This enhances solubility in non-polar solvents (e.g., acetonitrile or dichloromethane) for phosphoramidite-based reactions. However, in aqueous buffers, the compound may require co-solvents like DMSO. Stability studies should monitor acetate hydrolysis under varying pH and temperature, using HPLC or mass spectrometry to track degradation .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., acetate carbonyl signals at ~170-175 ppm) and N9 modification.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities.

- HPLC : Reverse-phase chromatography with UV detection (260 nm for guanosine) assesses purity.

Cross-referencing with spectral databases of analogous compounds (e.g., ’s revised structures) is critical to avoid misassignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when confirming the stereochemistry of N-(2-methyl-1-oxopropyl) substituents?

Contradictions may arise from overlapping signals or ambiguous NOE correlations. Advanced strategies include:

Q. What methodological challenges arise when incorporating this compound into phosphoramidite-based oligonucleotide synthesis, and how can coupling efficiency be optimized?

Challenges include low coupling efficiency due to steric hindrance from the N-(2-methyl-1-oxopropyl) group. Optimization steps:

Q. How can researchers address solubility limitations of this compound in aqueous biological assays?

- Co-Solvents : Use DMSO or ethanol (≤10% v/v) to dissolve the compound before diluting into aqueous buffers.

- Liposomal Encapsulation : Formulate with lipids to enhance cellular uptake.

- Derivatization : Temporarily replace acetates with hydrophilic groups (e.g., PEGylated linkers) for assay compatibility .

Q. What strategies ensure the compound’s stability during long-term storage and in vitro enzymatic studies?

- Storage Conditions : Lyophilize and store at -20°C under inert gas to prevent hydrolysis.

- Enzymatic Buffers : Include protease inhibitors and avoid nucleases. Pre-test stability via LC-MS over 24–72 hours.

- Control Experiments : Use non-acetylated guanosine analogues to isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.